
Glycidyl behenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycidyl behenate is an ester derived from the reaction between glycidol and behenic acid. This compound is primarily used in various industrial applications, including cosmetics, pharmaceuticals, and food products. It is known for its excellent emollient properties and is often used as a viscosity-increasing agent in emulsions.
準備方法
Synthetic Routes and Reaction Conditions: Glycidyl behenate is synthesized through the esterification of glycidol with behenic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Catalyst: Common catalysts used include sulfuric acid or p-toluene sulfonic acid.
Dehydration: The reaction mixture is often subjected to dehydration to remove water formed during the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where behenic acid and glycidol are mixed and heated. The process involves:
Mixing: Behenic acid and glycidol are added to a reactor and thoroughly mixed.
Heating: The mixture is heated to promote esterification.
Catalysis: A catalyst is added to accelerate the reaction.
Dehydration: Water formed during the reaction is removed to drive the reaction to completion.
Purification: The product is purified through filtration and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Glycidyl behenate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the glycidyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with substituted glycidyl groups.
科学的研究の応用
Glycidyl behenate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.
Medicine: Utilized in pharmaceutical formulations as a lubricant and coating agent for tablets and capsules.
Industry: Widely used in cosmetics as an emollient and viscosity-increasing agent. It is also used in food products as a stabilizer and emulsifier.
作用機序
The mechanism of action of glycidyl behenate involves its interaction with biological membranes and proteins. It acts as an emollient by forming a protective layer on the skin, reducing water loss and providing a moisturizing effect. In drug delivery systems, it helps in the encapsulation and controlled release of active pharmaceutical ingredients.
Molecular Targets and Pathways:
Skin: Interacts with the stratum corneum to enhance skin hydration.
Drug Delivery: Facilitates the encapsulation of drugs in lipid nanoparticles, improving their bioavailability and stability.
類似化合物との比較
Glyceryl Behenate: Similar in structure but derived from glycerol and behenic acid.
Glyceryl Stearate: Derived from glycerol and stearic acid, used as an emulsifier and stabilizer.
Glyceryl Palmitate: Derived from glycerol and palmitic acid, used as an emollient and thickening agent.
Uniqueness of Glycidyl Behenate: this compound is unique due to its glycidyl group, which imparts distinct chemical reactivity and functional properties, making it suitable for specialized applications in pharmaceuticals and cosmetics.
特性
分子式 |
C25H48O3 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
oxiran-2-ylmethyl docosanoate |
InChI |
InChI=1S/C25H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)28-23-24-22-27-24/h24H,2-23H2,1H3 |
InChIキー |
PGXFPHPLDLNGQY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


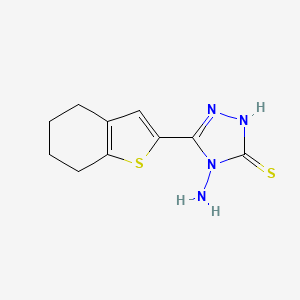
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
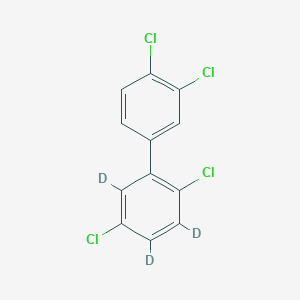
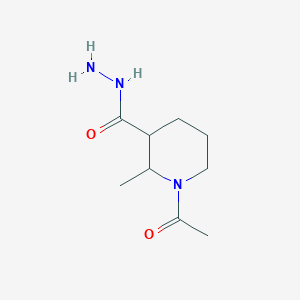
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
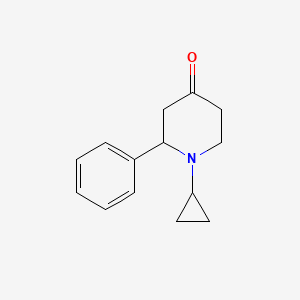
![1-(Benzo[d]oxazol-2-yl)cyclopropanamine](/img/structure/B15128449.png)

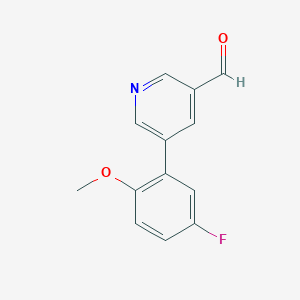


![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
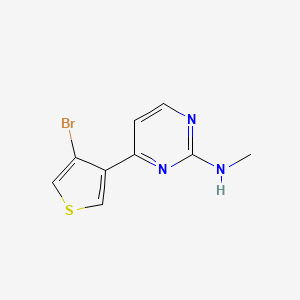
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)
